

Spectroscopic data for 3-Ethyl-3-methylhexane (NMR, MS, IR)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Ethyl-3-methylhexane

Cat. No.: B13421731

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-Ethyl-3-methylhexane**

Introduction

3-Ethyl-3-methylhexane is a branched-chain alkane with the molecular formula C_9H_{20} and a molecular weight of approximately 128.25 g/mol .[\[1\]](#)[\[2\]](#) As a saturated hydrocarbon, its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques. This guide provides a comprehensive analysis of the mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy data for **3-Ethyl-3-methylhexane**. The content herein is intended for researchers and scientists in organic chemistry and drug development who require a detailed understanding of the molecule's spectroscopic fingerprint for identification, characterization, and quality control purposes.

Molecular Structure Analysis

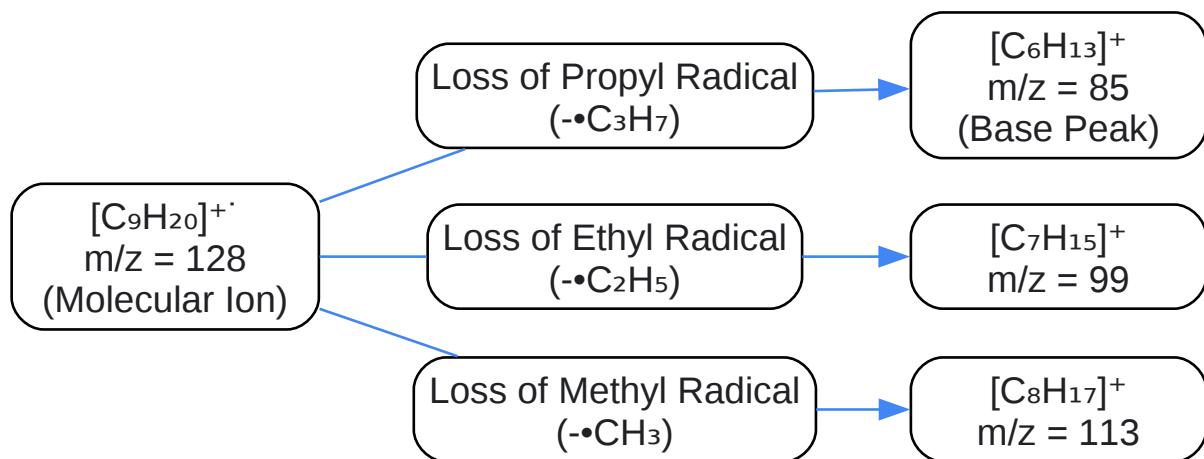
The structure of **3-Ethyl-3-methylhexane** features a central quaternary carbon atom (C3) bonded to a methyl group, an ethyl group, and a propyl group, as well as the rest of the hexane chain. This asymmetric arrangement means that all nine carbon atoms and their attached protons are chemically non-equivalent, leading to complex but highly informative spectra.

Caption: Structure of **3-Ethyl-3-methylhexane** with carbon numbering.

Mass Spectrometry (MS)

Theoretical Basis: Fragmentation of Branched Alkanes Under Electron Ionization (EI), the fragmentation of branched alkanes is governed by the stability of the resulting carbocations.^[3] Cleavage is most likely to occur at the point of branching, as this leads to the formation of more stable tertiary or secondary carbocations.^{[4][5]} A key characteristic of highly branched alkanes is that the molecular ion (M^+) peak is often of very low abundance or completely absent due to the high propensity for fragmentation.^{[3][6]} The fragmentation pattern is typically dominated by the loss of the largest alkyl substituent from the branch point, as this yields the most stable carbocation.^{[4][6]}

Analysis of the **3-Ethyl-3-methylhexane** Mass Spectrum The mass spectrum of **3-Ethyl-3-methylhexane** is consistent with these principles. The molecular ion peak at m/z 128 is expected to be very weak or absent. The primary fragmentation event is the cleavage of the C-C bonds adjacent to the tertiary carbon (C3). The loss of the largest alkyl group, the propyl group ($C_3H_7\cdot$, 43 Da), is a highly favored pathway, leading to a stable tertiary carbocation at m/z 85.



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Caption: Primary fragmentation pathways for **3-Ethyl-3-methylhexane** in EI-MS.

Experimental Data Summary The electron ionization mass spectrum shows several characteristic peaks. The most abundant fragments are listed below.

m/z	Proposed Fragment Ion	Identity	Relative Intensity
128	$[\text{C}_9\text{H}_{20}]^+$	Molecular Ion (M^+)	Very Low / Absent
99	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of ethyl group	High
85	$[\text{M} - \text{C}_3\text{H}_7]^+$	Loss of propyl group	High (Often Base Peak)
57	$[\text{C}_4\text{H}_9]^+$	Butyl cation	High
43	$[\text{C}_3\text{H}_7]^+$	Propyl cation	High

Data derived from
NIST Mass
Spectrometry Data
Center.[\[1\]](#)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve approximately 1 mg of **3-Ethyl-3-methylhexane** in 1 mL of a volatile solvent like hexane or dichloromethane.
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer equipped with an Electron Ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 μm) is suitable for separating alkanes.
 - Injection Volume: 1 μL .
 - Inlet Temperature: 250°C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Mass Range: Scan from m/z 35 to 200.
 - Data Acquisition: Acquire data in full scan mode.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift (δ) of each carbon signal is dependent on its electronic environment. For alkanes, carbon signals typically appear in the upfield region of the spectrum (approximately 5-60 ppm). The number of signals corresponds to the number of chemically non-equivalent carbon atoms.

Predicted Spectrum for 3-Ethyl-3-methylhexane Due to the absence of symmetry, all nine carbon atoms in the molecule are chemically unique. Therefore, the ¹³C NMR spectrum is predicted to show nine distinct signals. The quaternary carbon (C3) will be significantly downfield compared to the other carbons and will likely have a low intensity. The chemical shifts can be predicted based on empirical data for similar branched alkanes.[7]

Predicted ¹³C NMR Data

Carbon Atom	Type	Predicted Chemical Shift (δ , ppm)	Rationale
C3	Quaternary (C)	35 - 45	Highly substituted, most downfield signal.
C2, C4	Methylene (CH_2)	25 - 35	Methylene groups adjacent to the quaternary center.
C3"	Methylene (CH_2)	25 - 35	Methylene of the ethyl group.
C5	Methylene (CH_2)	20 - 30	Methylene group further from the branch.
C3'	Methyl (CH_3)	15 - 25	Methyl group directly on the quaternary center.
C1	Methyl (CH_3)	10 - 20	Terminal methyl of the propyl chain.
C6	Methyl (CH_3)	10 - 20	Terminal methyl of the propyl chain.
C3'''	Methyl (CH_3)	5 - 15	Terminal methyl of the ethyl group.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Acquisition Parameters:

- Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., zgpg30).
- Spectral Width: 0 to 220 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (d1): 2 seconds. A longer delay may be needed to observe the quaternary carbon.
- Number of Scans: 128 or more to achieve adequate signal-to-noise.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis ^1H NMR spectroscopy provides detailed information about the proton environments in a molecule. Key parameters include the chemical shift (δ), which indicates the electronic environment; integration, which reveals the relative number of protons for each signal; and spin-spin splitting (multiplicity), which gives information about neighboring protons according to the n+1 rule.

Predicted Spectrum for 3-Ethyl-3-methylhexane The ^1H NMR spectrum of **3-Ethyl-3-methylhexane** is expected to be complex due to the presence of multiple, chemically similar alkyl groups. All signals will appear in the upfield region (δ 0.8 - 1.5 ppm).^[8] Significant signal overlap is anticipated, making definitive assignment challenging without 2D NMR techniques. However, the distinct multiplicities (triplets, quartets) of the ethyl and propyl groups should be identifiable.

Predicted ^1H NMR Data

Proton(s) on Carbon	Integration	Predicted Shift (δ , ppm)	Predicted Multiplicity
C1, C6, C3''' (CH_3)	9H	0.8 - 1.0	Triplets (t)
C3' (CH_3)	3H	0.8 - 1.0	Singlet (s) or complex
C2, C4, C5 (CH_2)	6H	1.1 - 1.4	Complex multiplets (m)
C3'' (CH_2)	2H	1.1 - 1.4	Quartet (q)

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in \sim 0.7 mL of a deuterated solvent (e.g., CDCl_3) containing TMS (δ 0.0 ppm).
- Instrumentation: A high-field NMR spectrometer (400 MHz or higher).
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Spectral Width: -1 to 12 ppm.
 - Acquisition Time: \sim 3-4 seconds.
 - Relaxation Delay (d1): 1-5 seconds.
 - Number of Scans: 8 to 16 scans.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine relative proton counts.

Infrared (IR) Spectroscopy

Theoretical Basis Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For an alkane like **3-Ethyl-3-methylhexane**, the spectrum is defined by C-H and

C-C bond vibrations. The absence of absorptions in other regions (e.g., 1600-1800 cm^{-1} for C=O, 3200-3600 cm^{-1} for O-H) confirms the lack of other functional groups.

Predicted IR Spectrum The IR spectrum will be relatively simple, dominated by strong C-H stretching and bending modes.

- **C-H Stretching:** Strong, sharp peaks will appear just below 3000 cm^{-1} (typically 2850-2975 cm^{-1}) corresponding to the stretching of C-H bonds in the methyl (CH_3) and methylene (CH_2) groups.[9]
- **C-H Bending:**
 - A peak around 1465 cm^{-1} is characteristic of CH_2 scissoring vibrations.[9]
 - A peak near 1375 cm^{-1} is due to the symmetric bending (umbrella mode) of CH_3 groups. [9] The region below 1500 cm^{-1} is the "fingerprint region," containing complex vibrations that are unique to the molecule's overall structure.

Expected IR Absorption Bands

Frequency Range (cm^{-1})	Vibration Mode	Intensity
2975 - 2950	C-H Asymmetric Stretch (CH_3)	Strong
2940 - 2915	C-H Asymmetric Stretch (CH_2)	Strong
2880 - 2860	C-H Symmetric Stretch (CH_3)	Medium
2865 - 2845	C-H Symmetric Stretch (CH_2)	Medium
~1465	C-H Scissoring (CH_2) & Asymmetric Bend (CH_3)	Medium
~1375	C-H Symmetric Bend (CH_3)	Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- **Sample Preparation:** No special preparation is needed for a liquid sample. Place one drop of **3-Ethyl-3-methylhexane** directly onto the ATR crystal.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
- Data Acquisition:
 - Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
 - Sample Scan: Collect the spectrum of the sample.
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

References

- NIST. (n.d.). Hexane, 3-ethyl-3-methyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Hexane, 3-ethyl-3-methyl-. NIST Chemistry WebBook.
- University of Waterloo. (n.d.). Branched chain alkanes.
- NIST. (n.d.). Hexane, 3-ethyl-3-methyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Hexane, 3-ethyl-3-methyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Hexane, 3-ethyl-4-methyl-. NIST Chemistry WebBook.
- Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.
- Filo. (2024). The mass spectrum of 3 -ethyl-3-methylheptane.
- PubChem. (n.d.). Hexane, 3-ethyl-3-methyl-.
- JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation.
- Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, 600 MHz, D_2O , predicted) (HMDB0031307).
- Doc Brown's Chemistry. (2025). C7H16 C-13 nmr spectrum of 3-methylhexane.
- Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 3-methylhexane.
- Rio de Janeiro State Government. (n.d.). Branched Chain Alkanes.
- Doc Brown's Chemistry. (n.d.). C7H16 3-methylhexane low high resolution ^1H proton nmr spectrum.
- Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 3-methylhexane.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

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Sources

- 1. Hexane, 3-ethyl-3-methyl- [webbook.nist.gov]
- 2. Hexane, 3-ethyl-3-methyl- | C9H20 | CID 18313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 6. GCMS Section 6.9.2 [people.whitman.edu]
- 7. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C7H16 3-methylhexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-methylhexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C7H16 infrared spectrum of 3-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic data for 3-Ethyl-3-methylhexane (NMR, MS, IR)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13421731#spectroscopic-data-for-3-ethyl-3-methylhexane-nmr-ms-ir>

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